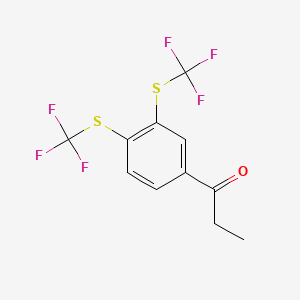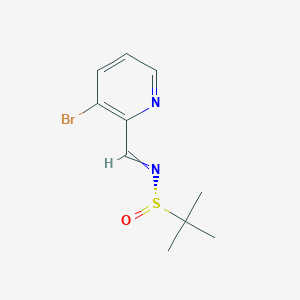
1,1'-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2',6'-bis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- typically involves multiple steps, including the introduction of the iodo, methoxy, and isopropyl groups onto the biphenyl core. Common synthetic routes may involve:
Halogenation: Introduction of the iodine atom through halogenation reactions.
Etherification: Formation of the methoxy group via etherification.
Alkylation: Introduction of the isopropyl groups through alkylation reactions.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove or modify functional groups.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are necessary to fully understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-bromo-6-methoxy-2’,6’-bis(1-methylethyl)-: Similar structure with a bromine atom instead of iodine.
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-2’,4’,6’-tris(1-methylethyl)-: Similar structure with additional isopropyl groups.
Propiedades
Fórmula molecular |
C23H31IO2 |
|---|---|
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
2-[2,6-di(propan-2-yl)phenyl]-3-iodo-1-methoxy-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C23H31IO2/c1-14(2)16-10-9-11-17(15(3)4)20(16)21-18(25-8)12-13-19(22(21)24)26-23(5,6)7/h9-15H,1-8H3 |
Clave InChI |
MCUKCJWRPFVUQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2I)OC(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















